C18H16BrFN2OS
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Overview
Description
The compound with the molecular formula C18H16BrFN2OS is a complex organic molecule that contains bromine, fluorine, nitrogen, sulfur, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H16BrFN2OS typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a brominated aromatic compound with a fluorinated aromatic compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or carbon tetrachloride and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the use of hazardous reagents and to ensure environmental safety .
Chemical Reactions Analysis
Types of Reactions
C18H16BrFN2OS: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
C18H16BrFN2OS: has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of C18H16BrFN2OS involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
C18H16ClFN2OS: A similar compound with chlorine instead of bromine.
C18H16BrF2N2OS: A compound with an additional fluorine atom.
C18H16BrFN2O2S: A compound with an additional oxygen atom.
Uniqueness
C18H16BrFN2OS: is unique due to its specific combination of bromine, fluorine, nitrogen, sulfur, and oxygen atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
The compound C18H16BrFN2OS is a synthetic organic molecule that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound consists of a complex structure that includes bromine, fluorine, nitrogen, and sulfur atoms. The presence of these elements contributes to its unique chemical properties and biological activities. The molecular weight is approximately 396.3 g/mol.
Structural Formula
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study reported an IC50 value of approximately 28 µg/mL against A549 (lung cancer) and HCT116 (colon cancer) cell lines, indicating effective cytotoxicity comparable to standard treatments like dasatinib .
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through mitochondrial pathways. The compound has been shown to increase reactive oxygen species (ROS) production, leading to mitochondrial membrane potential dissipation in cancer cells . This suggests a dual mechanism where both ROS generation and mitochondrial dysfunction contribute to its cytotoxic effects.
Antimicrobial Activity
This compound also displays notable antimicrobial properties. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis , with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .
Antibacterial Efficacy
- Gram-positive bacteria: Effective against strains such as S. aureus and B. cereus.
- Gram-negative bacteria: Limited activity observed.
- Fungal Activity: Some derivatives have shown antifungal properties but require further investigation for comprehensive understanding.
Summary of Biological Activities
Activity Type | Target Organisms | IC50/MIC Values | Notes |
---|---|---|---|
Anticancer | A549, HCT116 | 28 µg/mL | Induces apoptosis via ROS generation |
Antimicrobial | S. aureus, E. faecalis | Comparable to antibiotics | Effective against gram-positive bacteria |
Fungal | Various strains | TBD | Requires further research |
Study 1: Evaluation of Cytotoxicity
In a controlled laboratory setting, this compound was tested on various cancer cell lines. Results indicated a strong correlation between compound concentration and cell viability reduction, with significant effects observed at concentrations above 25 µg/mL .
Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against both gram-positive and gram-negative bacteria. The compound demonstrated selective activity against gram-positive strains while showing minimal efficacy against gram-negative bacteria .
Properties
Molecular Formula |
C18H16BrFN2OS |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-1-thiophen-2-ylethanone;bromide |
InChI |
InChI=1S/C18H16FN2OS.BrH/c19-14-7-5-13(6-8-14)15-11-20(18-4-1-9-21(15)18)12-16(22)17-3-2-10-23-17;/h2-3,5-8,10-11H,1,4,9,12H2;1H/q+1;/p-1 |
InChI Key |
CYFXZQRHXBSHIJ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC=C(C=C3)F)CC(=O)C4=CC=CS4.[Br-] |
Origin of Product |
United States |
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